molecular formula C7H6BrNO4S B2462093 5-bromo-1,3-dioxaindane-4-sulfonamide CAS No. 2470440-19-6

5-bromo-1,3-dioxaindane-4-sulfonamide

Cat. No.: B2462093
CAS No.: 2470440-19-6
M. Wt: 280.09
InChI Key: DDKNJFOAMNTIFD-UHFFFAOYSA-N
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Description

5-bromo-1,3-dioxaindane-4-sulfonamide is a synthetic sulfonamide derivative intended for research applications. Sulfonamides are a well-established class of compounds known for their diverse biological activities. Historically, they have served as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, thereby exhibiting bacteriostatic properties . Beyond their antibacterial applications, contemporary research explores sulfonamide derivatives for various other fields, including investigations as potential inhibitors of specific enzymes involved in disease pathways such as cancer . The specific "1,3-dioxaindane" moiety in this compound's structure suggests potential for enhanced metabolic stability or altered binding affinity in biological systems. Researchers may find this compound valuable for screening in antimicrobial assays, given the proven efficacy of bromo-nitro-dioxane compounds like Bronidox, which functions by oxidizing essential protein thiols, leading to enzyme inhibition . Additionally, its structural features make it a candidate for research in medicinal chemistry, particularly in the design and synthesis of novel therapeutic agents targeting resistant bacterial strains or specific cellular enzymes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should conduct all necessary safety assessments before handling.

Properties

IUPAC Name

5-bromo-1,3-benzodioxole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-4-1-2-5-6(13-3-12-5)7(4)14(9,10)11/h1-2H,3H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKNJFOAMNTIFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,3-dioxaindane-4-sulfonamide typically involves the bromination of 1,3-benzodioxole followed by sulfonamide formation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products:

Scientific Research Applications

Chemistry: 5-bromo-1,3-dioxaindane-4-sulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers and other materials with specific properties .

Mechanism of Action

The mechanism of action of 5-bromo-1,3-dioxaindane-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The bromine atom may also participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Heterocycles

  • 5-Bromo-1,4-dihydropyridine derivatives (e.g., 7a–d) :

    • Structure : Feature a dihydropyridine ring with a bromine at position 5.
    • Activity : Demonstrated cytotoxic activity against cancer cell lines (e.g., IC50 values of 32–43 nM for compound 7c against DLDI and MCF cells) .
    • Key Difference : Unlike 5-bromo-1,3-dioxaindane-4-sulfonamide, these compounds lack the sulfonamide group and fused dioxane ring, which may reduce their metabolic stability.
  • 5-Bromo-1,3-dimethylbarbituric acid :

    • Structure : A dicarbonyl α-bromo-substituted compound used in tandem cyclization reactions .
    • Synthetic Utility : Facilitates one-pot syntheses of complex heterocycles, whereas this compound’s synthetic pathway (if similar to ) may involve DMAP-mediated cyclization.

Brominated Sulfonamide Derivatives

  • N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide (6): Structure: A disubstituted brominated aromatic sulfonamide with a methoxy group . Activity: Structural modifications in such compounds are known to alter bioactivity qualitatively and quantitatively. For example, the addition of a second bromine (as in 6) may enhance lipophilicity compared to the mono-brominated this compound.

Nitration/Bromination Reactivity

  • 5-Bromo-1,3-dinitrobenzene :
    • Synthesis : Produced via simultaneous nitration and bromination in concentrated H2SO4, highlighting the reactivity of bromine in strongly deactivated aromatic systems .
    • Comparison : The bromine in this compound is likely introduced under milder conditions due to the electron-withdrawing sulfonamide group, which deactivates the ring.

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity (IC50) Synthesis Method Reference
This compound 1,3-Dioxaindane Br (C5), SO2NH2 (C4) N/A (inferred potential) Likely tandem cyclization -
5-Bromo-1,4-dihydropyridine (7c) Dihydropyridine Br (C5), 4-chlorophenyl 32–43 nM (DLDI, MCF) Multi-step organic synthesis
N-(4,5-Dibromo-2-methoxyphenyl)benzenesulfonamide Benzene Br (C4, C5), OCH3 (C2) Structural activity studies Bromination/stirring
5-Bromo-1,3-dinitrobenzene Benzene Br (C5), NO2 (C1, C3) Industrial intermediate H2SO4-mediated bromination/nitration

Key Research Findings

Sulfonamide Role: The sulfonamide group enhances hydrogen-bonding capacity and solubility, which may improve pharmacokinetics compared to non-sulfonamide brominated analogs .

Synthetic Challenges : Bromination of deactivated aromatic systems (e.g., nitro- or sulfonamide-substituted rings) requires aggressive conditions, as seen in , but tandem cyclization () offers a streamlined alternative for complex heterocycles.

Biological Activity

5-Bromo-1,3-dioxaindane-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8_{8}H8_{8}BrN1_{1}O3_{3}S
  • Molecular Weight : 165.12 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
  • Antifungal Activity : The compound has demonstrated effectiveness against various fungal pathogens, suggesting its potential as an antifungal agent.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, highlighting its potential in cancer therapy.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
  • Cell Signaling Modulation : The compound may alter signaling pathways involved in cell proliferation and apoptosis.

Antibacterial Activity

A study assessed the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Staphylococcus aureus32 µg/mL15
Escherichia coli64 µg/mL12

Antifungal Activity

In another study, the antifungal activity was evaluated against Candida albicans. The results are presented in Table 2.

Fungal StrainMinimum Inhibitory Concentration (MIC)Zone of Inhibition (mm)
Candida albicans16 µg/mL20

Anticancer Properties

A preliminary investigation into the anticancer effects of the compound on human breast cancer cell lines showed promising results. The findings are detailed in Table 3.

Cell LineIC50_{50} (µM)Apoptosis Rate (%)
MCF-71030
MDA-MB-2311525

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